[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
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Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N3 and its molecular weight is 212.12. The purity is usually 95%.
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Biological Activity
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride, with the CAS number 2225136-05-8, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H21N3⋅2HCl, indicating the presence of two hydrochloride groups. Its structure includes a pyrazole ring, which is known for conferring various biological activities to compounds.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study by Burguete et al. synthesized a series of 1,5-diaryl pyrazoles and found that certain derivatives demonstrated considerable antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the pyrazole structure enhances its efficacy against bacterial strains.
Compound | Activity Against | Reference |
---|---|---|
Compound 11 | E. coli, S. aureus | |
Compound 4b | Bacillus subtilis, Aspergillus niger |
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study reported that certain synthesized compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that (1,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride could be a candidate for treating inflammatory conditions.
3. Anticancer Effects
Pyrazole compounds have been investigated for their anticancer properties as well. Some studies indicate that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The ability to modify the pyrazole structure allows for the development of targeted anticancer therapies.
4. Neuroprotective Effects
Recent studies have suggested that certain pyrazole derivatives may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . This opens avenues for further research into their potential as neuroprotective agents.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a comparative study, a novel pyrazole derivative was tested against standard antibiotics, showing superior activity against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional treatments, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Action
A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. Results indicated significant reduction in edema comparable to indomethacin, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-7(4-8-2)5-9-10(6)3;;/h5,8H,4H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPKQWYMLUXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.